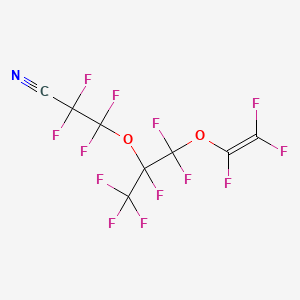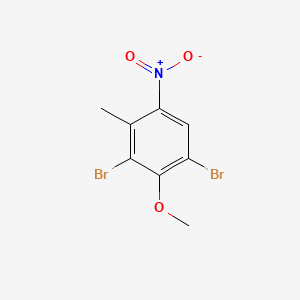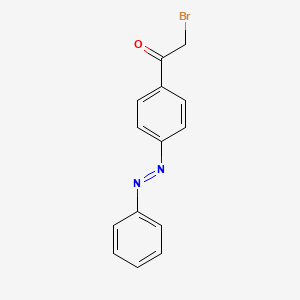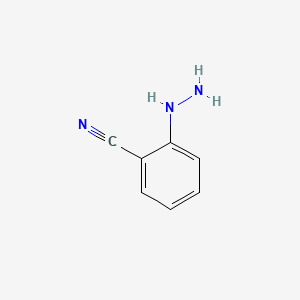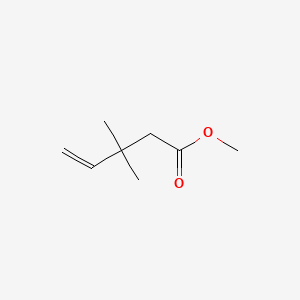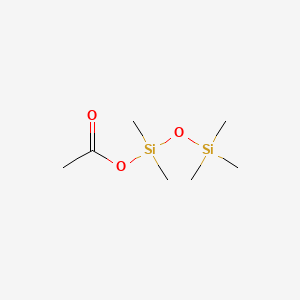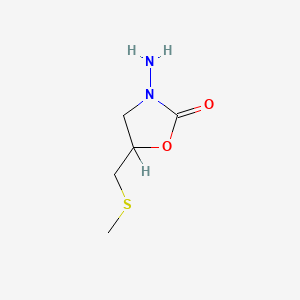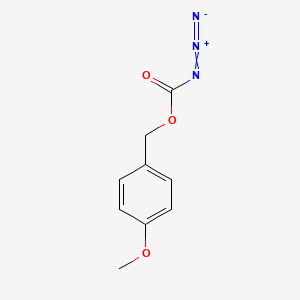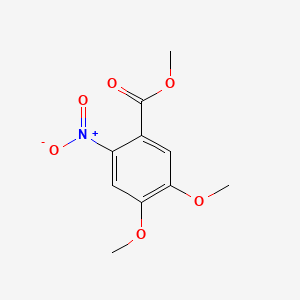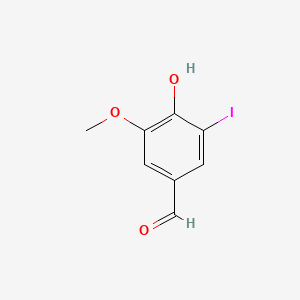
5-碘香草醛
描述
5-Iodovanillin is a useful research compound. Its molecular formula is C8H7IO3 and its molecular weight is 278.04 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Iodovanillin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16678. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Iodovanillin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodovanillin including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 药物开发:该化合物的结构特征使其与设计潜在候选药物相关。 药物化学家探索其衍生物的药理活性,例如抗菌、抗炎或抗癌特性 .
- 教学工具:5-碘香草醛已被用于教育情景中以教授绿色化学原理。 其碘化和随后的铃木-宫浦偶联反应体现了可持续的合成序列 .
有机合成与药物化学
绿色化学与可持续合成
作用机制
Target of Action
It is known to be used in the synthesis of various compounds, indicating that it may interact with a variety of molecular targets depending on the specific context .
Mode of Action
5-Iodovanillin is formed by the iodination of vanillin in an aqueous solution of sodium triiodide . This reaction involves the addition of an iodine atom to the vanillin molecule, resulting in the formation of 5-Iodovanillin
Biochemical Pathways
5-Iodovanillin is involved in several biochemical pathways. For instance, it can be refluxed in a strong sodium hydroxide solution to produce 5-hydroxyvanillin, a useful precursor for 3,4,5-trimethoxybenzaldehyde . Additionally, 5-Iodovanillin can participate in a Sonogashira coupling reaction to form a benzofuran product .
Pharmacokinetics
Given its molecular weight of 27804 , it is likely to have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
It is known to be used in the synthesis of various compounds, suggesting that it can induce significant chemical transformations .
Action Environment
The action, efficacy, and stability of 5-Iodovanillin can be influenced by various environmental factors. For instance, the iodination of vanillin to form 5-Iodovanillin is performed in an aqueous solution, indicating that the reaction environment can significantly impact the formation of 5-Iodovanillin .
生化分析
Biochemical Properties
It has been used as a catalyst in the Suzuki cross-coupling reaction . This suggests that 5-Iodovanillin may interact with enzymes, proteins, and other biomolecules in biochemical reactions.
Molecular Mechanism
It is known to participate in the Suzuki cross-coupling reaction , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
属性
IUPAC Name |
4-hydroxy-3-iodo-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBCSYADXYILEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063885 | |
| Record name | Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5438-36-8 | |
| Record name | 4-Hydroxy-3-iodo-5-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5438-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005438368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Iodovanillin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16678 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-iodovanillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.197 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-iodovanillin in organic synthesis?
A1: 5-Iodovanillin serves as a versatile building block in organic synthesis. Its structure, featuring an iodine atom at the 5th position, allows for diverse chemical transformations. For instance, it serves as a precursor for synthesizing substituted 2,4-diaminopyrimidines, which exhibit inhibitory activity against Bacillus anthracis. [] Additionally, it's a key starting material for creating 5′-iodoresiniferatoxin (I-RTX), a potent vanilloid antagonist. []
Q2: What is the most efficient method for synthesizing 5-iodovanillin ethers?
A2: A concise and selective method for preparing 5-iodovanillin ethers involves a three-step strategy. It starts with cleaving the methyl ether of 5-iodovanillin using aluminum chloride in pyridine to yield 3,4-dihydroxy-5-iodobenzaldehyde. [, ] Regioselective O-alkylation at the C-4 hydroxy group with methyl iodide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and N,N-dimethylformamide (DMF) then produces 5-iodoisovanillin. Finally, further O-alkylation at the C-3 hydroxy group under the same conditions yields the desired 5-iodovanillin ethers. []
Q3: How is 5-iodovanillin employed in synthesizing bioactive compounds?
A3: 5-Iodovanillin serves as a crucial starting material in synthesizing various bioactive compounds. For example, it's used to create (±)-trans-2-[-methoxy-4-(4-chlorophenylthioethoxy)-5-(N-methyl-N-hydroxyureidyl) methylphenyl]-5-(3,4,5-trimethoxyphenyl) tetrahydrofuran, a potential dual-acting 5-lipoxygenase inhibitor and platelet-activating factor receptor antagonist. [] Additionally, it's employed in preparing benzo[b]furan chalcone derivatives, which exhibit promising antibacterial activity. []
Q4: Has the environmental impact of 5-iodovanillin and its derivatives been investigated?
A4: While 5-iodovanillin shows promise in various applications, limited research exists regarding its environmental impact and degradation pathways. Further studies are crucial to assess its potential ecotoxicological effects and develop strategies for mitigating any negative impacts on the environment. This includes investigating its fate and potential accumulation in environmental compartments, as well as its effects on different organisms.
Q5: How is 5-iodovanillin contributing to sustainable chemistry practices?
A5: 5-Iodovanillin plays a crucial role in developing sustainable chemical processes, particularly in valorizing lignin, a significant byproduct of the pulp and paper industry. Electrochemically generated periodate effectively degrades lignosulfonate and lignin, leading to the production of 5-iodovanillin. [] This method offers a promising avenue for converting lignin into valuable platform chemicals, contributing to a more sustainable and circular bioeconomy. []
Q6: Are there any studies on the mutagenicity of 5-iodovanillin?
A6: Research suggests that 5-iodovanillin, along with vanillin and 5-bromovanillin, exhibits mutagenic effects. [] Studies using Drosophila melanogaster showed increased lethal mutations associated with sex chromosomes when exposed to these compounds. [] Notably, 5-iodovanillin and 5-bromovanillin demonstrated a stronger mutagenic effect than vanillin, particularly on spermatogonia. [] These findings underscore the importance of assessing the safety profile of 5-iodovanillin before considering its broader applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
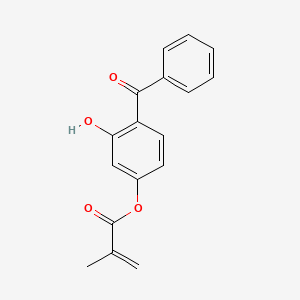
![5,27-diazaundecacyclo[23.19.0.03,23.04,20.06,19.07,16.09,14.026,42.028,41.029,38.031,36]tetratetraconta-1(25),3(23),4(20),6(19),7(16),9,11,13,17,21,26(42),28(41),29(38),31,33,35,39,43-octadecaene-2,8,15,24,30,37-hexone](/img/structure/B1580837.png)
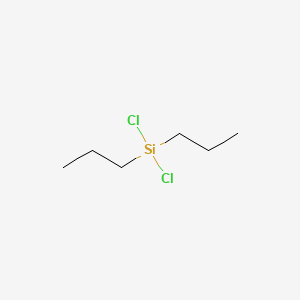
![Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]-](/img/structure/B1580840.png)

